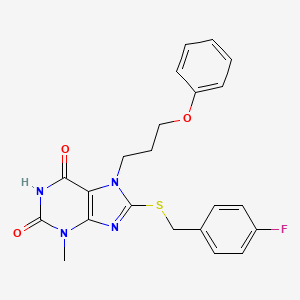
2-ヘキシルキノリン-4(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexylquinolin-4(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of 2-Hexylquinolin-4(1H)-one consists of a quinoline core with a hexyl group attached to the second position and a keto group at the fourth position
科学的研究の応用
2-Hexylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of quinoline-based therapeutics.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
Target of Action
Quinoline derivatives are known to exhibit a wide range of pharmacological activities
Mode of Action
The mode of action of 2-Hexylquinolin-4(1H)-one is currently unknown. Quinoline derivatives are known to interact with various biological targets, leading to a range of physiological changes . The specific interactions of 2-Hexylquinolin-4(1H)-one with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a range of downstream effects
Result of Action
Quinoline derivatives are known to have various physiological effects, including antimicrobial, antiviral, antitumor, and antifibrotic activities
生化学分析
Biochemical Properties
2-Hexylquinolin-4(1H)-one interacts with various enzymes and proteins. The production of 2-Hexylquinolin-4(1H)-one in Pseudomonas aeruginosa is dependent on the activity of the gene pqsA, which converts anthranilate to anthraniloyl-CoA . The production of the resulting alkyl-quinolones (AQs) is mediated by the activity of enzymes encoded by the pqs operon .
Molecular Mechanism
It is known that its production is mediated by the activity of enzymes encoded by the pqs operon .
Metabolic Pathways
2-Hexylquinolin-4(1H)-one is involved in the metabolic pathways of Pseudomonas aeruginosa. The gene pqsA converts anthranilate to anthraniloyl-CoA, which is a key step in the production of 2-Hexylquinolin-4(1H)-one .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylquinolin-4(1H)-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aldehyde and a ketone in the presence of an amine catalyst. For 2-Hexylquinolin-4(1H)-one, the starting materials typically include 2-aminobenzaldehyde and hexanone. The reaction is carried out under acidic or basic conditions, often using acetic acid or sodium hydroxide as the catalyst.
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid. This method is less commonly used for 2-Hexylquinolin-4(1H)-one due to the harsh reaction conditions and lower yields.
Industrial Production Methods
In an industrial setting, the production of 2-Hexylquinolin-4(1H)-one may involve optimized versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Large-scale production often employs continuous flow reactors to improve efficiency and yield.
化学反応の分析
Types of Reactions
2-Hexylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-Hexylquinolin-4-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Hexylquinolin-4-ol.
Substitution: Halogenated or nitrated quinoline derivatives.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 2-Hexylquinolin-4(1H)-one, known for its wide range of biological activities.
2-Phenylquinoline: Another derivative with a phenyl group at the second position, studied for its antimicrobial properties.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the fourth position, known for its use in medicinal chemistry.
Uniqueness
2-Hexylquinolin-4(1H)-one is unique due to the presence of the hexyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties compared to other quinoline derivatives.
特性
IUPAC Name |
2-hexyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFMEGDHHAYDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B2446930.png)
![2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2446931.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2446934.png)

![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2446939.png)
![N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2446940.png)
![9-(4-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446941.png)
![4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2446942.png)

![N-(2-cyanoethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2446948.png)

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea](/img/structure/B2446951.png)
![METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2446953.png)
